Stearalkonium hectorite

Description

Contextualization of Organically Modified Layered Silicates

Historical Development of Organoclays in Material Science

The journey of organoclays in material science began in the mid-20th century, initially finding application in stabilizing drilling fluids. naturalpigments.com The concept of modifying clays (B1170129) to alter their properties emerged from the need to make naturally hydrophilic (water-loving) clays compatible with organic, non-aqueous systems. This was achieved by exchanging the inorganic cations present in the clay's structure with organic cations, a process that transforms the clay into an organophilic (oil-loving) material. naturalpigments.comminepro.net This breakthrough paved the way for the use of organoclays in a multitude of industries. naturalpigments.com Over the past few decades, extensive research has focused on the synthesis and characterization of these materials, leading to the development of organoclays with tailored properties for specific applications, including as adsorbents for pollutants and as reinforcing agents in polymer nanocomposites. encyclopedia.pubappliedmineralogy.com

Classification and Structural Features of Smectite Clays (Hectorite and Bentonite)

Smectites are a group of 2:1 layered silicate (B1173343) minerals, meaning their crystal structure consists of one octahedral sheet sandwiched between two tetrahedral sheets. wikipedia.orgresearchgate.netelementis.com This layered structure is a defining characteristic of smectite clays. wikipedia.org

Bentonite (B74815) is a type of clay that is largely composed of the smectite mineral montmorillonite (B579905). ima-europe.eu The octahedral sheet in montmorillonite is typically rich in aluminum. researchgate.net

Hectorite (B576562) , another member of the smectite group, is distinguished by its magnesium-rich octahedral sheet, where some magnesium ions are substituted by lithium ions. elementis.comelementis.com This substitution is a key feature of hectorite's chemical composition.

The fundamental structural unit of smectites is a layer composed of two inward-pointing tetrahedral sheets with a central octahedral sheet. usgs.gov The bonds within these layers are strong, but the bonds between the layers are weak, allowing for swelling as water and other molecules enter the interlayer space. usgs.gov

The key difference between dioctahedral and trioctahedral smectites lies in the occupancy of the octahedral sites. sigmaaldrich.com

Dioctahedral smectites , like montmorillonite (the primary mineral in bentonite), have two-thirds of their octahedral sites filled, typically with trivalent cations like Al³⁺. iucr.orggeoscienceworld.org

Trioctahedral smectites , such as hectorite and saponite, have all their octahedral sites occupied, primarily by divalent cations like Mg²⁺. iucr.orggeoscienceworld.org

Principles of Clay Mineral Intercalation and Surface Modification

The modification of clay minerals like hectorite is centered around the processes of intercalation and surface modification, which are crucial for transforming their inherent properties.

Cation Exchange Capacity (CEC) of Dioctahedral and Trioctahedral Smectites

A defining characteristic of smectite clays is their Cation Exchange Capacity (CEC). This property arises from isomorphic substitutions within the clay's crystal lattice. iucr.org In the tetrahedral sheets, Si⁴⁺ can be replaced by Al³⁺, and in the octahedral sheets, Al³⁺ can be substituted by cations of lower valence, such as Mg²⁺. wikipedia.orgiucr.org These substitutions result in a net negative charge on the clay layers, which is balanced by the presence of exchangeable cations (like Na⁺, Ca²⁺, Mg²⁺) in the interlayer space. elementis.comiucr.org

The CEC represents the quantity of these positive ions that the clay can hold and exchange with other cations in a solution. frontiersin.org This capacity is a critical factor in the modification of clays, as it determines the amount of organic cations that can be introduced into the clay structure. researchgate.net

The layer charge, and consequently the CEC, can differ between dioctahedral and trioctahedral smectites. While both types exhibit CEC, the location and extent of isomorphic substitution can vary, influencing their reactivity and interaction with other substances. iucr.orgucm.es For instance, in trioctahedral smectites like hectorite, the negative charge primarily originates from substitutions within the central octahedral sheet. elementis.com

Fundamental Concepts of Hydrophilic-to-Lipophilic Conversion in Clay Derivatives

The natural state of smectite clays is hydrophilic due to the presence of hydrated inorganic cations in the interlayer space. scielo.br To make these clays compatible with non-polar, organic systems, their surface properties must be altered from hydrophilic to lipophilic (or organophilic). cambridge.org

This conversion is primarily achieved through a cation exchange process where the inorganic interlayer cations are replaced by organic cations, typically quaternary ammonium (B1175870) compounds. minepro.netcambridge.orgwikipedia.org These organic cations possess long hydrocarbon chains that are hydrophobic. researchgate.net When these organic cations are intercalated into the clay's interlayer space, they create an organophilic surface. minepro.netwikipedia.org

This process, known as organophilization, effectively transforms the clay into an organoclay, a material that can readily disperse in organic solvents and polymers. researchgate.net The degree of this conversion and the resulting properties of the organoclay depend on factors such as the CEC of the original clay and the nature of the organic cation used for the modification. researchgate.netcambridge.org

Overview of Academic Research Trajectories for Stearalkonium Hectorite

This compound is the reaction product of hectorite and stearalkonium chloride. researchgate.netcosmeticsinfo.org Research on this compound has primarily focused on its application as a rheological additive and suspending agent, particularly in the cosmetics and personal care industries. cosmeticsinfo.orgrau-cosmetics.com

Studies have investigated its ability to improve the texture and stability of formulations, preventing the separation of ingredients and providing a desirable consistency. rau-cosmetics.com Research has confirmed its effectiveness in enhancing the viscosity and providing shear-thinning flow behavior in non-aqueous formulations. naturalpigments.com

The synthesis of this compound involves a cation exchange reaction between hectorite clay and stearalkonium chloride. researchgate.net The stearalkonium cation, with its long alkyl chain, imparts the desired organophilic properties to the hectorite. researchgate.net Academic inquiry has also touched upon the synthesis and properties of similar organoclays, exploring the influence of different organic cations on the final characteristics of the material. researchgate.net While much of the available information is centered on its use in cosmetics, the underlying principles of its synthesis and function are rooted in the broader field of organoclay chemistry and materials science. researchgate.netcosmeticsinfo.orgrau-cosmetics.com

| Property | Description | Reference |

| Origin | A reaction product of hectorite clay and stearalkonium chloride. | researchgate.netcosmeticsinfo.org |

| Function | Primarily used as a suspending agent and rheological modifier. | cosmeticsinfo.orgrau-cosmetics.com |

| Key Characteristic | Facilitates the dispersion of solids in liquids and has a gel-like consistency. | cosmeticsinfo.org |

| Synthesis | Formed through a cation exchange reaction. | researchgate.net |

Evolution of Research Foci in Colloidal and Polymer Science

The scientific foundations for materials like this compound lie in the parallel evolution of colloidal and polymer science. Initially, these fields developed independently, with colloidal science focused on the behavior of dispersed particles in a continuous medium, such as natural clays in water, and polymer science centered on the synthesis and properties of large macromolecules. uni-bayreuth.denih.gov Over decades, research has shifted from the characterization of naturally occurring systems to the intentional design of complex, functional materials. forth.gracs.org

Key developments in polymer science, such as the advent of new polymerization techniques, have enabled the synthesis of polymers with precise architectures and tailored properties. uni-bayreuth.de Concurrently, advancements in colloidal science have provided a deeper understanding of interfacial phenomena and particle interactions. forth.gr The convergence of these disciplines has led to the creation of hybrid materials, like organoclays, where polymers are grafted onto or exchanged with the surfaces of colloidal particles. ulprospector.comorganicbentoniteclay.com This synergy allows for the development of materials with novel functionalities that capitalize on the properties of both the organic and inorganic components.

Contribution to the Field of Advanced Rheology Modifiers

This compound is a significant contributor to the field of advanced rheology modifiers, which are substances that control the flow and deformation characteristics of materials. krishanaenterprises.comorganicbentoniteclay.com Its creation is a direct result of the advanced understanding of polymer-colloid interactions. By modifying hectorite clay with stearalkonium chloride, a material is produced that can create a network structure within various organic liquids of medium to high polarity, such as esters, ketones, and certain oils. ulprospector.comelementis.com

This compound's primary contribution is its ability to impart thixotropic, shear-thinning behavior to formulations. krishanaenterprises.comazom.com At rest or under low shear, the this compound platelets form a three-dimensional gel network, creating high viscosity that effectively suspends particles and stabilizes emulsions. researchgate.netelementis.com When shear stress is applied (e.g., through mixing or application), this network breaks down, causing a significant decrease in viscosity and allowing the material to flow easily. krishanaenterprises.comresearchgate.net This combination of high suspension power at rest and fluidity under stress is a hallmark of an advanced rheological additive.

The performance of this compound as a rheology modifier is a function of its unique chemical and physical properties. The modification with the long-chain quaternary ammonium compound makes it compatible with organic systems, a critical feature for non-aqueous formulations. researchgate.netelementis.com The inherent platelet structure of the hectorite clay provides a large surface area for interaction, making it highly efficient at building viscosity. ulprospector.comelementis.com

General Properties of this compound

This table outlines the typical physical and chemical characteristics of this compound powder.

| Property | Description | Reference |

|---|---|---|

| Appearance | Creamy white, fine powder | krishanaenterprises.com |

| Form | Organically modified hectorite powder | krishanaenterprises.comelementis.com |

| Moisture Content | Max 3.5% | krishanaenterprises.com |

| Bulk Density | 470–530 kg/m³ | krishanaenterprises.com |

Key Rheological Features

This table summarizes the functional benefits provided by this compound in material formulations.

| Feature | Benefit in Formulations | Reference |

|---|---|---|

| Viscosity Control | Effectively thickens and provides gelling in medium to high polarity systems. | krishanaenterprises.comdeascal.com |

| Shear-Thinning Flow | Viscosity decreases under shear for ease of application and recovers at rest. | krishanaenterprises.com |

| Excellent Pigment Suspension | Prevents the settling of solid particles and pigments. | krishanaenterprises.com |

| Improved Emulsion Stability | Helps to prevent the separation of immiscible liquids in emulsions. | krishanaenterprises.com |

| Non-Abrasive | Maintains a smooth texture in the final product. | krishanaenterprises.com |

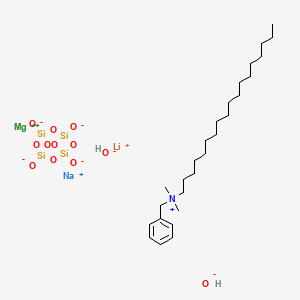

Structure

2D Structure

Properties

CAS No. |

12691-60-0 |

|---|---|

Molecular Formula |

C27H52LiMgNNaO12Si4- |

Molecular Weight |

749.283 |

IUPAC Name |

lithium;magnesium;sodium;benzyl-dimethyl-octadecylazanium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;dihydroxide |

InChI |

InChI=1S/C27H50N.Li.Mg.Na.O10Si4.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;;;;;2*1H2/q2*+1;+2;+1;-4;;/p-2 |

InChI Key |

IVHQFXJEJHVLIW-UHFFFAOYSA-L |

SMILES |

[Li+].CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[OH-].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2] |

Synonyms |

STEARALKONIUM HECTORITE |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Stearalkonium Hectorite

Raw Material Procurement and Pre-treatment Protocols for Hectorite (B576562) and Bentonite (B74815)

The foundational material for stearalkonium hectorite is hectorite, a rare, naturally occurring smectite clay. atamanchemicals.comelementis.com Hectorite is a trioctahedral, layered magnesium silicate (B1173343) with a high cation exchange capacity, which is crucial for the synthesis of organoclays. atamanchemicals.comcir-safety.org Bentonite, another smectite clay rich in montmorillonite (B579905), is also used to create similar organoclays like stearalkonium bentonite and its pre-treatment protocols share similarities with hectorite. ima-europe.eu

The procurement process begins with the open-pit quarrying of crude hectorite or bentonite ore. ima-europe.eupcimag.com These raw clays (B1170129) are never pure and contain various accessory minerals such as quartz, calcite, and feldspar, which must be removed to ensure the quality and reactivity of the final product. ima-europe.euresearchgate.net

To enhance purity, the raw clay undergoes a beneficiation process. pcimag.com This purification is critical as non-clay mineral impurities can interfere with the subsequent cation exchange reaction. The primary methods involve physical and chemical treatments.

Suspension and Fractionation: The crude clay is first crushed and then dispersed in water, often at a specific ratio (e.g., 1:10 w/v), to form a colloidal suspension. pcimag.com This allows for the separation of coarser, non-clay impurities through gravitational settling (sedimentation) or high-speed centrifugation. tiiips.com This fractionation isolates the finer clay particles.

Chemical Purification: To remove organic contaminants, the clay slurry may be treated with an oxidizing agent like hydrogen peroxide. researchgate.net For removing carbonate impurities, a weak acid treatment can be employed. A common approach for enhancing the cation exchange capacity and further purifying the clay involves washing it with a sodium chloride solution, which converts the clay to its sodium form (Na-smectite) and displaces other ions like calcium and magnesium. researchgate.net This is followed by washing with deionized water to remove excess salts. tiiips.com

The table below summarizes common purification steps for hectorite and bentonite.

| Purification Stage | Technique | Purpose | Target Impurities |

| Initial Separation | Crushing & Sieving | Reduces particle size and removes large debris. | Rocks, plant matter |

| Dispersion | Maceration/Suspension in Water | Creates a colloidal dispersion to separate clay from non-clay minerals. | N/A |

| Fractionation | Sedimentation or Centrifugation | Separates finer clay particles from coarser mineral impurities. tiiips.com | Quartz, feldspar, calcite ima-europe.eu |

| Chemical Treatment | Oxidation (e.g., with H₂O₂) | Removes naturally occurring organic matter. researchgate.net | Humic substances |

| Ion Conversion | Salt Washing (e.g., with NaCl) | Converts clay to a homoionic form (e.g., Na-bentonite) for consistent reactivity. researchgate.net | Divalent cations (Ca²⁺, Mg²⁺) |

| Final Rinsing | Washing with Deionized Water | Removes residual salts and purification chemicals. tiiips.com | Excess chlorides, acids |

After purification, the refined clay slurry must be dried to produce a powder. The drying method significantly influences the morphology of the clay aggregates and their ability to be re-dispersed in later stages. pcimag.com

Dispersion: The goal of dispersion is to break down the clay's natural structure of stacked platelets, known as tactoids, to allow for hydration and subsequent chemical reaction. pcimag.com High shear is typically required to delaminate the platelets and form a stable colloidal gel. pcimag.comulprospector.com For aqueous systems, this involves dispersing the purified clay in water to form a pre-gel, often at a concentration of around 3%. elementis.com

Drying: The two main industrial drying processes are drum drying and spray drying. pcimag.com

Drum drying produces larger aggregates with a morphology resembling stacked cards. pcimag.com

Spray drying results in smaller, more spherical aggregates with an "onion-like" structure. pcimag.com This smaller particle size generally leads to a product that is easier and faster to re-disperse. pcimag.com Research has shown that improvements in the atomization efficiency during the spray-drying process can create a more open, "carnation-like" morphology that disperses and activates more readily. pcimag.com

Synthesis of Stearalkonium Chloride Precursor

Stearalkonium chloride is the organic precursor that modifies the hectorite clay. researchgate.net It is a quaternary ammonium (B1175870) compound, also known as a "quat," characterized by a central nitrogen atom bonded to four organic groups, giving it a permanent positive charge. specialchem.comwikipedia.org

The synthesis of quaternary ammonium compounds like stearalkonium chloride is achieved through quaternization, a type of alkylation reaction of amines. wikipedia.org One common industrial method involves the reaction of a tertiary amine with an alkylating agent.

A widely cited synthesis route for stearalkonium chloride involves two main steps:

Amidation: Stearic acid is reacted with dimethylaminopropylamine (DMAPA). specialchem.comalfa-chemistry.com

Quaternization: The resulting amidoamine is then quaternized. This can be done using an alkylating agent like methyl chloride or by neutralization with an acid such as hydrochloric acid to form the final quaternary ammonium salt. specialchem.comalfa-chemistry.com

Another documented method is the direct alkylation of a tertiary amine, such as dimethylstearylamine (also known as dimethyl octadecylamine), with an alkylating agent like benzyl (B1604629) chloride. chemicalbook.com This reaction, often called a Menshutkin reaction, is a direct route to the quaternary ammonium salt. wikipedia.org

Precise control over reaction conditions is essential to maximize the yield of the desired quaternary ammonium compound and minimize impurities, such as residual unreacted amines.

Stoichiometry: The molar ratio of the reactants is a critical parameter. For instance, in the synthesis from stearic acid and DMAPA, using a slight excess of the amine (e.g., a 1:1.2 ratio of stearic acid to dimethylaminopropylamine) can help minimize the amount of residual, unreacted starting material.

Temperature: The reaction temperature influences the rate of quaternization. In the reaction of dimethyl octadecylamine (B50001) with benzyl chloride, the process is typically conducted at elevated temperatures, for example, between 80-90°C during the addition of benzyl chloride, and then increased to 100-105°C to drive the reaction to completion. chemicalbook.com Kinetic studies on other quaternization reactions confirm that the rate increases significantly with higher temperatures. d-nb.info

Solvent: The choice of solvent can affect reaction rates and product solubility. While some quaternizations are performed neat, others use solvents like propylene (B89431) glycol, which can also help control the flash point of the final product solution. google.com

The table below outlines key parameters in the synthesis of stearalkonium chloride.

| Parameter | Control Variable | Typical Value/Condition | Purpose |

| Stoichiometry | Molar ratio of reactants | 1:1.2 (stearic acid:amine) | Minimize residual starting materials. |

| Temperature | Reaction temperature | 80–105°C chemicalbook.com | Ensure complete quaternization and control reaction rate. |

| Reaction Time | Duration of heating | Several hours chemicalbook.com | Drive the reaction to completion. |

| Monitoring | pH measurement | pH of 1% aqueous solution reaches 6-6.5 chemicalbook.com | Determine the reaction endpoint. |

Cation Exchange Synthesis of this compound

The final step in producing this compound is a cation exchange reaction that combines the purified hectorite clay and the synthesized stearalkonium chloride. researchgate.net This process fundamentally alters the clay's properties, converting it from a hydrophilic (water-loving) mineral to a hydrophobic and organophilic (oil-loving) material. elementis.comcir-safety.org

The synthesis is typically performed by adding the stearalkonium chloride to a slurry of the purified hectorite in a medium like water or an alcohol/water mixture. cir-safety.org The negatively charged surfaces of the hectorite platelets electrostatically hold exchangeable cations, primarily sodium ions (Na⁺) after purification. cir-safety.orgima-europe.eu

During the reaction, the large, positively charged stearalkonium cations [(C₁₈H₃₇)N⁺(CH₃)₂(CH₂C₆H₅)] displace the smaller, inorganic sodium cations from the interlayer spaces of the clay lattice. cir-safety.org This intercalation of the long-chain organic cations into the clay structure creates a stable organoclay. The organic component becomes integrated into the silicate framework through strong electrostatic interactions.

The primary by-product of this reaction is sodium chloride (NaCl), which is formed from the displaced sodium ions and the chloride counter-ions from the stearalkonium chloride. researchgate.netcir-safety.org This salt is considered an impurity and is largely removed through washing and filtration processes during the final processing stages. cir-safety.org The final product, this compound, is a fine, creamy-white powder. cosmeticsinfo.org Analysis of the final product shows that the amount of residual free amines and amine hydrochlorides is very low, around 0.45%, with sodium chloride impurities at approximately 0.5%. researchgate.net

Mechanistic Understanding of Ionic Exchange at Clay Interlayers

The synthesis of this compound is fundamentally an ion exchange process occurring at the molecular level of the hectorite clay structure. cir-safety.org Hectorite is a type of smectite clay characterized by a layered crystalline structure. cir-safety.org These layers possess a net negative charge due to isomorphic substitution within their crystal lattice, which is balanced by exchangeable inorganic cations (typically sodium, Na+) residing in the interlayer spaces and on the layer surfaces. cir-safety.orgpsu.edu

The mechanism involves the following key steps:

Dispersion: The hectorite clay is first dispersed in water, which causes the clay to swell. cir-safety.org The weak forces between the layers allow water to permeate the interlayer spaces, making the exchangeable cations accessible. cir-safety.org

Cation Exchange: Stearalkonium chloride, a quaternary ammonium salt, is introduced into the aqueous clay dispersion. cosmeticsinfo.org In solution, it dissociates, providing the large organic cation, stearyldimethylbenzylammonium ([C18H37N(CH3)2(C7H7)]+). This organic cation has a strong affinity for the negatively charged sites on the clay and displaces the smaller, inorganic sodium cations. cambridge.orgcambridge.org

Intercalation: The large organic cations move into the interlayer spaces of the hectorite, a process known as intercalation. researchgate.net This forces the clay layers further apart, increasing the basal spacing. The long alkyl chains of the stearalkonium cation orient themselves within the galleries, creating a hydrophobic, organophilic surface. sapub.org

The reaction can be generalized as: Na-hectorite + [R4N]+Cl- → [R4N]+-hectorite + NaCl

Approximately 80% of the cation exchange reactions occur on the basal plane surface of the smectite clay, with the remaining 20% taking place at the edges of the unit platelets. cir-safety.org The efficiency of this exchange is very high, with the equilibrium strongly favoring the replacement of Na+ with the larger organic cation. cambridge.org

Process Parameters and Their Influence on Product Yield and Purity

The successful synthesis of this compound with desired properties is highly dependent on the careful control of several process parameters. These variables directly influence the completeness of the cation exchange, which in turn affects the product's yield, purity, and performance characteristics like viscosity control and gelling strength. deascal.comsapub.org

Temperature is a critical parameter in the synthesis process, influencing reaction kinetics and the final product's structural properties.

Conventional Synthesis: For the standard cation exchange reaction, a temperature range of 50°C to 70°C is commonly employed. cir-safety.org Operating within this range facilitates the dispersion of the clay, increases the kinetic energy of the reactants, and accelerates the rate of ion exchange without causing thermal degradation of the clay structure.

Hydrothermal Methods: While not always specified for this compound itself, hydrothermal synthesis of related organoclays and phyllosilicates can involve higher temperatures, often from 100°C to over 300°C. acs.orgmdpi.com Increased temperature in these methods can promote higher crystallinity and a more ordered layer structure in the final product. acs.org However, excessively high temperatures risk degrading the clay's structure. For organoclay gel dispersions, stable formation often requires homogenization temperatures above 45°C. acs.org

Table 1: Influence of Temperature on this compound Synthesis

| Temperature Range | Synthesis Method | Impact on Process and Product Quality | Reference |

|---|---|---|---|

| 50°C - 70°C | Conventional Aqueous Slurry | Accelerates cation exchange; optimal for forming the aqueous suspension without degrading the clay structure. | cir-safety.org |

| > 45°C | Homogenization for Gels | Required for the formation of stable, non-sedimenting gels. | acs.org |

| 100°C - 300°C | Hydrothermal Synthesis (related minerals) | Increases crystallinity and structural order; reduces hydration. Risk of structural degradation at higher end. | acs.org |

The molar ratio between the stearalkonium chloride and the hectorite clay is a crucial factor determining the extent of cation exchange. The amount of stearalkonium chloride used is based on the cation exchange capacity (CEC) of the hectorite, which is a measure of the quantity of positive cations the clay can hold.

To ensure a complete reaction and full modification of the clay, the organic salt is typically added in excess of the clay's CEC. cir-safety.org Research indicates that using a molar excess of the quaternary ammonium compound leads to a higher degree of intercalation and better performance. For instance, some manufacturing methods use a 30% excess of the cationic modifier. cir-safety.org Other protocols for similar organoclays suggest a 10-20% molar excess relative to the bentonite's CEC.

Table 2: Effect of Molar Ratio on Cation Exchange

| Parameter | Optimal Range/Condition | Impact on Product Quality | Reference |

|---|---|---|---|

| Molar Ratio (Organic Salt : Clay CEC) | Excess of organic salt | Ensures complete cation exchange and full modification of the clay surface. An insufficient amount results in an incompletely modified, less effective product. | cir-safety.org |

| Specific Excess Amount | 10-30% molar excess | Maximizes the intercalation of the organic cation, leading to improved yield and desired rheological properties. | cir-safety.org |

Mechanical agitation is essential for achieving a homogenous reaction mixture and facilitating efficient mass transfer between the solid clay particles and the aqueous solution.

The process involves vigorous stirring or grinding to ensure the hectorite gel and the stearalkonium chloride are uniformly mixed. patsnap.com The duration and intensity of agitation directly impact the reaction's completeness. Studies on related organoclays show that increasing the agitation time enhances the adsorptive properties of the final product. sapub.org The dynamics of stirring ensure that the organic cations have adequate access to all available exchange sites on the clay platelets, preventing localized areas of incomplete reaction and leading to a uniform, high-yield product. sapub.orgbrazilianjournals.com.br

Table 3: Role of Agitation in Synthesis

| Parameter | Objective | Impact on Product Quality | Reference |

|---|---|---|---|

| Mixing/Stirring | Create a uniform, homogenous mixture of hectorite gel and stearalkonium chloride. | Ensures complete and even ion exchange across all clay particles. | patsnap.com |

| Agitation Time | Allow sufficient time for mass transfer and reaction completion. | Longer agitation times can lead to increased modification and enhanced product performance. Equilibrium times can be reached within an hour or two. | sapub.org |

| Agitation Speed | Maintain particles in suspension and promote contact between reactants. | Affects the rate of reaction; faster speeds can increase the rate of filtration in subsequent steps. | sapub.org |

Post-Synthesis Purification and Isolation Techniques

After the cation exchange reaction is complete, the modified clay must be separated from the reaction medium and purified to remove byproducts and unreacted materials. The primary impurity formed during the reaction is sodium chloride (NaCl), a byproduct of the ion exchange. cir-safety.org

The purification process is critical for obtaining a high-purity final product.

Aging/Precipitation: In some methods, the mixture is left to stand at room temperature for 24-48 hours. During this time, the mixture transforms from a viscous gel to a loose solid that precipitates, with clear water separating out. patsnap.com

Filtration: The solid this compound is then separated from the aqueous phase via filtration. patsnap.com

Washing: The filtered solid, or filter cake, is washed repeatedly with deionized water. The purpose of washing is to remove the soluble sodium chloride byproduct and any excess, unreacted stearalkonium chloride. The washing process is typically continued until the filtrate shows no presence of chloride ions, which can be confirmed by a silver nitrate (B79036) test.

Following washing, the purified filter cake is dried, often in an oven at temperatures around 100-120°C, and then pulverized to obtain the final, fine powder product. patsnap.com

Drying Methodologies

The final step in the synthesis of this compound, following the cation exchange reaction and subsequent washing, is the removal of water to yield a fine, powdered product. The selected drying methodology is critical as it can significantly influence the final properties of the organoclay, including its particle morphology, degree of agglomeration, and ultimate performance as a rheological additive. The primary objective is to eliminate water without compromising the integrity of the intercalated organic structure or the delicate platelet framework of the hectorite mineral. Common industrial and laboratory-scale drying techniques include oven drying, freeze-drying, and spray drying.

Oven Drying

Oven drying is a widely used and straightforward method for dehydrating organoclays. neptjournal.comscispace.com This technique involves placing the wet filter cake of this compound in a convection or vacuum oven at a controlled temperature for a specified duration. Temperatures are carefully selected to be high enough to efficiently remove water but low enough to prevent thermal degradation of the stearalkonium cation. mdpi.com Research on various organoclays shows that typical drying temperatures range from 60°C to 120°C. neptjournal.commdpi.com For instance, studies on similar organoclays have utilized drying temperatures of 80°C for 48 hours or 100°C for two hours. neptjournal.comscispace.com The process results in a solid cake, which is then mechanically milled or ground to achieve the desired fine powder consistency. neptjournal.com While effective, conventional oven drying can sometimes lead to the formation of hard agglomerates and may alter the clay's microstructure due to particle rearrangement during slow water evaporation. cambridge.org

Freeze-Drying (Lyophilization)

Freeze-drying is a more sophisticated technique employed to preserve the delicate morphology of clay structures. cambridge.orgcambridge.org This process involves freezing the aqueous suspension or wet cake of the organoclay and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. This method minimizes the aggregation and curling of individual clay platelets that can occur with conventional drying. cambridge.org A modified freeze-drying technique was developed to better preserve the shapes of individual hectorite particles by exposing only one side of a carbon-coated grid to the suspension during freezing and drying. cambridge.org The resulting product often exhibits a less aggregated, more delaminated structure, which can enhance its dispersibility and rheological efficiency. google.com For example, a process for preparing delaminated clay materials specifies recovering the reacted clay solids through freeze-drying after the intercalation step. google.com

Spray Drying

Spray drying is a continuous process suitable for large-scale industrial production. In this method, the aqueous slurry of this compound is atomized into fine droplets inside a chamber where they are met with a stream of hot gas. spray.com The high surface-area-to-volume ratio of the droplets facilitates extremely rapid evaporation of water, typically within seconds. spray.com This rapid drying helps to produce uniform, fine particles and can prevent the extensive particle aggregation seen in slower oven-drying methods. The resulting powder is collected from the drying chamber, often without the need for an aggressive milling step. The method's parameters, such as air temperature and atomization pressure, are precisely controlled to achieve the desired particle size and residual moisture content.

Interactive Data Table: Comparison of Drying Methodologies for Organoclays

| Drying Method | Typical Temperature | Typical Duration | Key Research Findings and Observations |

| Oven Drying | 60°C - 120°C neptjournal.commdpi.com | 2 - 48 hours neptjournal.comscispace.com | A common and cost-effective method; may cause particle aggregation and requires a final grinding step. neptjournal.comcambridge.org Temperature must be controlled to prevent organic cation degradation. mdpi.com |

| Freeze-Drying | Sub-zero (during freezing) | 4 - 24+ hours cambridge.orgthescipub.com | Preserves delicate morphology by minimizing aggregation and curling of clay platelets. cambridge.orgcambridge.org Yields a highly delaminated product. google.com |

| Spray Drying | Varies (dependent on hot gas inlet temperature) | Seconds spray.com | A rapid, continuous industrial process. spray.com Produces uniform, fine particles with less agglomeration. spray.com |

Structural and Morphological Characterization of Modified Clay Systems

Microstructural Analysis of Stearalkonium Hectorite (B576562)

The incorporation of the bulky stearalkonium cation into the layered structure of hectorite clay induces significant changes in its microstructure, including its crystallinity, particle morphology, and dimensions.

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials by measuring the scattering of X-rays as they pass through a sample. sci-hub.se For layered silicates like hectorite, XRD is particularly crucial for determining the interlayer spacing, known as the d-spacing. sci-hub.se The fundamental principle is Bragg's Law, which relates the wavelength of the X-ray, the angle of diffraction, and the d-spacing of the crystal lattice. sci-hub.se

The modification of hectorite with stearalkonium chloride leads to the intercalation of the large organic cations into the galleries between the silicate (B1173343) layers. This process forces the layers apart, resulting in a significant and measurable increase in the basal spacing (d₀₀₁). Unmodified hectorite typically exhibits a d₀₀₁ basal spacing in the range of 12 to 15 Å, depending on the interlayer cation and hydration state. researchgate.netmdpi.com For instance, one study reported a basal spacing of 14.46 Å for an unmodified hectorite sample. researchgate.net Following the cation exchange reaction with tris-bipyridyl metal complexes, which are large organic cations analogous to stearalkonium, the d-spacing of hectorite has been shown to increase to 18 Å. cambridge.org This expansion confirms the successful incorporation of the organic moiety into the interlayer space of the clay, a defining characteristic of stearalkonium hectorite and similar organoclays.

Table 1: Comparative XRD d-spacing of Hectorite Clay

| Clay Sample | Condition | Basal d-spacing (d₀₀₁) (Å) | Data Source |

|---|---|---|---|

| Hectorite | Unmodified | 14.46 | researchgate.net |

| Hectorite | Modified with Tris-Bipyridyl Metal Complex | 18.0 | cambridge.org |

This interactive table showcases the increase in interlayer spacing upon organic modification.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnification. google.com In the analysis of this compound, SEM reveals changes in the particle shape, size, and aggregation state of the clay platelets following organic modification. researchgate.net

Natural hectorite clay consists of very small, thin platelets that can form larger aggregates. The cation exchange process and the introduction of the organic stearalkonium cation can alter this aggregation. SEM studies on similar organoclays, like stearalkonium bentonite (B74815), show how the modification impacts the surface texture. The resulting material often exhibits a morphology characteristic of intercalated and aggregated clay platelets, which is crucial for its function as a rheological modifier. The technique allows for the direct observation of the physical structure that is responsible for the compound's ability to form a gel network in various media. researchgate.net

The particle size of this compound is a critical parameter that influences its performance properties, such as its efficiency as a suspending agent and its impact on the texture of a formulation. Particle size distribution is often measured by techniques like laser diffraction.

Data for the closely related stearalkonium bentonite indicates that the bulk material consists of a range of particle sizes, with approximately 90% of particles being smaller than 100 µm and 30% smaller than 10 µm. cir-safety.org Another source reports a median particle size of 10 µm for a commercial stearalkonium bentonite product. specialchem.com While specific data for this compound may vary, these values provide a general indication of the particle size range for this class of organoclays. The layer dimension of the fundamental hectorite platelet is on the nanometer scale, typically around 1 nm in thickness. researchgate.net

Table 2: Typical Particle Size Distribution for Stearalkonium Bentonite

| Particle Size | Percentage of Particles | Data Source |

|---|---|---|

| < 100 µm | ~90% | cir-safety.org |

| < 10 µm | ~30% | cir-safety.org |

| Median Size | 10 µm | specialchem.com |

This interactive table provides representative particle size data for a related organoclay.

Interfacial and Surface Chemistry Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify chemical functional groups within a molecule by measuring the absorption of infrared radiation. surfacesciencewestern.com It is exceptionally useful for confirming the successful organic modification of hectorite and for studying the chemical bonds present in this compound. researchgate.net

The FTIR spectrum of unmodified hectorite is dominated by strong absorption bands corresponding to the vibrations of the silicate structure, such as Si-O stretching bands typically observed around 980-1010 cm⁻¹ and O-H stretching from structural hydroxyl groups and water around 3600-3700 cm⁻¹ and 3400 cm⁻¹, respectively. researchgate.net The spectrum of the stearalkonium cation, on the other hand, is characterized by prominent bands from its long alkyl chains, including C-H stretching vibrations (symmetric and asymmetric) in the 2800-3000 cm⁻¹ region.

The FTIR spectrum of this compound will exhibit a combination of these features. The presence of the characteristic C-H stretching bands from the stearalkonium moiety, alongside the Si-O bands of the hectorite backbone, provides clear evidence of the formation of the organoclay. mdpi.com Shifts in the positions of certain bands can also give insight into the interactions between the organic cation and the silicate surface. mdpi.com

Table 3: Key FTIR Functional Group Regions for this compound Analysis

| Wavenumber Range (cm⁻¹) | Functional Group | Origin | Significance |

|---|---|---|---|

| 3600 - 3700 | O-H stretch | Structural OH in Hectorite | Confirms hectorite backbone |

| 2800 - 3000 | C-H stretch | Alkyl chains of Stearalkonium | Confirms presence of organic modifier |

| ~1630 | H-O-H bend | Adsorbed Water | Indicates hydration state |

| ~1000 | Si-O stretch | Silicate Tetrahedra of Hectorite | Confirms hectorite backbone |

This interactive table summarizes the important spectral regions for identifying this compound.

The Cation Exchange Capacity (CEC) is a fundamental property of smectite clays (B1170129) like hectorite. sfasu.edu It quantifies the magnitude of the negative charge on the clay layers and thus its ability to attract and hold positively charged ions (cations). cir-safety.org This property is the driving force behind the synthesis of this compound, as it enables the exchange of the original inorganic cations (e.g., Sodium, Na⁺) for the organic stearalkonium cations. cir-safety.org

The CEC of hectorite can vary depending on its specific source and composition but typically falls within a range of 50 to 150 milliequivalents (meq) per 100 g of clay. researchgate.net For example, the source clay SHCa-1 hectorite has a reported CEC of 43.9 meq/100g, while a synthetic hectorite (Laponite) can have a CEC around 79-83 meq/100g. researchgate.netclays.org The amount of stearalkonium chloride used during the manufacturing process is often in excess of the clay's CEC to ensure a complete and efficient exchange reaction. cir-safety.org Various analytical methods, including those involving ammonium (B1175870) acetate (B1210297) or copper complexes like Cu-trien, can be used to measure the CEC of the clay before modification. sfasu.eduresearchgate.net

Table 4: Reported Cation Exchange Capacity (CEC) for Various Clays

| Clay Type | CEC (meq/100g) | Data Source |

|---|---|---|

| Hectorite (SHCa-1) | 43.9 | clays.org |

| Hectorite (general range) | 50 - 150 | researchgate.net |

| Laponite RD (synthetic hectorite) | 79 - 83 | researchgate.net |

| Montmorillonite (B579905) (SAz-1) | 120 | clays.org |

This interactive table presents the CEC for hectorite and other related clays.

Surface Charge Distribution and Anisotropy in Hectorite Nanolayers

Hectorite, a trioctahedral smectite clay, is the foundational component of this compound. Its nanolayers, typically around 0.96 nm thick, are composed of two tetrahedral sheets of silica (B1680970) sandwiching an octahedral sheet of magnesia and lithium. atamanchemicals.com A key characteristic of these nanolayers is the isomorphous substitution of lithium ions (Li+) for magnesium ions (Mg2+) within the octahedral sheet. atamanchemicals.comresearchgate.net This substitution results in a net negative charge on the basal surfaces of the hectorite layers. atamanchemicals.comresearchgate.net This negative charge is compensated by the presence of exchangeable cations, such as sodium (Na+), in the interlayer space between the hectorite sheets. atamanchemicals.comresearchgate.net

A significant feature of hectorite nanolayers is the anisotropic distribution of their surface charge. atamanchemicals.comresearchgate.netresearchgate.net The basal faces of the nanolayers carry a negative charge due to the aforementioned isomorphous substitution. atamanchemicals.comresearchgate.netresearchgate.net In contrast, the edges of the nanolayers exhibit a pH-dependent charge. atamanchemicals.comcsic.es The broken bonds at the crystal edges create amphoteric groups such as Mg-O, Li-O, and Si-O. atamanchemicals.com Depending on the pH of the surrounding environment, these groups can be protonated to form positively charged sites (e.g., Mg-OH2+, Li-OH2+, Si-OH2+) or deprotonated to form negatively charged sites (e.g., Mg-O-, Li-O-, Si-O-). atamanchemicals.com This results in positive charges on the edges under certain pH conditions. atamanchemicals.comresearchgate.netresearchgate.net

The cation exchange capacity (CEC) of hectorite, which is a measure of the quantity of positively charged ions that the clay can hold, typically ranges from 50 to 150 millimoles per 100g over a pH range of 6 to 13. atamanchemicals.comresearchgate.net The specific surface area of hectorite is approximately 350 m²/g. researchgate.netcsic.es The combination of a high cation exchange capacity and an anisotropic charge distribution makes hectorite a highly functional nanoparticle for cation exchange reactions, such as the reaction with stearalkonium chloride to form this compound. researchgate.netrau-cosmetics.com

Thermal and Mechanical Stability of Organoclay Structures

The modification of hectorite with organic cations, such as in the formation of this compound, results in an organoclay with significantly altered physical properties, including enhanced thermal and mechanical stability.

Organoclays, in general, exhibit improved thermal stability compared to their unmodified clay precursors. chalcogen.roresearchgate.net this compound is noted to be heat stable up to 500°C. cir-safety.org The strong electrostatic interactions between the positively charged stearalkonium cations and the negatively charged hectorite layers contribute to this high thermal resistance. Thermogravimetric analysis (TGA) of organoclay nanocomposites often shows an increase in the onset of decomposition temperature compared to the pure polymer matrix, indicating that the organoclay enhances the thermal stability of the composite material. chalcogen.romdpi.comscielo.br

The mechanical properties of materials can also be significantly improved by the incorporation of organoclays like this compound. The addition of organoclays to polymer matrices has been shown to increase tensile strength, and Young's modulus. chalcogen.romdpi.comscielo.br This reinforcing effect is attributed to the high aspect ratio and stiffness of the clay platelets, as well as the strong interfacial adhesion between the organoclay and the polymer matrix, which facilitates efficient stress transfer. mdpi.com For instance, the incorporation of organoclay into polyamide 6 has been shown to increase the rigidity of the system. scielo.br Similarly, epoxy/organoclay nanocomposites have demonstrated improved storage modulus, loss modulus, and cross-link density at optimal filler loadings. mdpi.com

The following tables present data on the thermal and mechanical properties of organoclay systems, illustrating the enhancements conferred by the organoclay structure.

Thermal Stability of Organoclay Nanocomposites

| Material | Onset Decomposition Temperature (°C) | Reference |

|---|---|---|

| Pure Polyamide 6 (PA6) | 394 | scielo.br |

| PA6/Organoclay Nanocomposite | 406 | scielo.br |

| Pure Polyurethane (PU) | - | chalcogen.ro |

| PU/Organoclay Nanocomposite (1 wt%) | 354.9 | chalcogen.ro |

| Pure Epoxy | - | mdpi.com |

| Epoxy/Organoclay Nanocomposite (1 wt%) | Higher than pristine epoxy at maximum decomposition | mdpi.com |

| Unmodified Bentonite | 150 |

Mechanical Properties of Organoclay Nanocomposites

| Material | Property | Improvement | Reference |

|---|---|---|---|

| Polyamide 6/Organoclay | Tensile Mechanical Properties | Increased rigidity compared to pure PA6 | scielo.br |

| Polyurethane/Organoclay | Tensile Strength & Elongation at Break | Increased with clay content up to 5 wt% | chalcogen.ro |

| Epoxy/Organoclay (1 wt%) | Tensile Strength | 103% increase | mdpi.com |

Rheological Science and Viscoelastic Behavior of Stearalkonium Hectorite Systems

Fundamental Rheological Properties

The rheological behavior of stearalkonium hectorite (B576562) is characterized by its ability to form a structured network, leading to desirable flow characteristics such as shear-thinning and thixotropy. krishanaenterprises.comcosmeticsciencetechnology.com

Stearalkonium hectorite is the reaction product of hectorite clay and stearalkonium chloride. cir-safety.org Hectorite is a smectite clay with a layered crystal structure. cir-safety.orgelementis.com Isomorphous substitution within the lattice creates a net negative charge on the platelet faces, which is balanced by exchangeable cations. cir-safety.orgelementis.com In its unmodified state, hectorite is hydrophilic. elementis.com To render it effective in organic systems, it is reacted with a quaternary ammonium (B1175870) compound, stearalkonium chloride, through a cation exchange process. cir-safety.orgelementis.com This reaction replaces the inorganic cations on the clay surface with the large organic stearalkonium cations, transforming the clay from hydrophilic to organophilic and allowing it to disperse and swell in organic liquids. elementis.com

For this compound to effectively modify viscosity, it must be properly dispersed and activated within the organic liquid. krishanaenterprises.comelementis.com This typically requires high-shear mixing to break down the clay tactoids (stacks of platelets) and the addition of a polar activator, such as propylene (B89431) carbonate or ethanol (B145695). elementis.comulprospector.comspecialchem.com The polar activator helps to delaminate the organoclay platelets by overcoming the van der Waals forces holding them together. cosmeticsciencetechnology.comessentialingredients.com Once delaminated, the platelets interact to form a three-dimensional gel network held together by hydrogen bonding and dipole-dipole interactions between the platelet edges. cosmeticsciencetechnology.comcir-safety.org This network immobilizes the solvent, leading to a significant increase in viscosity. essentialingredients.com

In Anhydrous Systems : In non-aqueous, oil-based systems, the activated this compound platelets form a colloidal structure that provides thickening and rheological control. cosmeticsciencetechnology.comresearchgate.net It is particularly effective in medium to high polarity systems, including esters, triglycerides, vegetable oils, and cyclomethicones. krishanaenterprises.comelementis.com The efficiency of the gelling depends on the polarity of the solvent and the proper activation of the organoclay. cir-safety.org

In Emulsion Systems : this compound is highly useful in stabilizing both water-in-oil (w/o) and oil-in-water (o/w) emulsions. elementis.comavenalab.com In these systems, it primarily resides in and structures the oil phase. essentialingredients.comavenalab.com By increasing the viscosity and yield stress of the continuous oil phase in a w/o emulsion, it retards the coalescence of the dispersed water droplets. cosmeticsciencetechnology.com This thermostable viscosity control helps maintain emulsion stability over a wide range of temperatures. avenalab.comulprospector.com Research has shown that this compound can create stable, low-viscosity water-in-silicone emulsions where other chemically similar organoclays, like disteardimonium hectorite, may fail. google.com

Systems containing this compound exhibit pronounced shear-thinning, or pseudoplastic, behavior. krishanaenterprises.commakingcosmetics.com This means that the viscosity of the formulation decreases as the applied shear rate increases. essentialingredients.com

At rest or under low shear, the organoclay platelets are randomly oriented and form a robust, three-dimensional "house-of-cards" network, resulting in high viscosity. ulprospector.comessentialingredients.com This high resting viscosity is crucial for suspending pigments, actives, and other particles within a formulation. specialchem.commakingcosmetics.com When shear stress is applied (e.g., during stirring, pumping, or application), the network structure begins to break down. The individual platelets align themselves in the direction of the flow, which reduces the resistance to flow and causes a sharp decrease in viscosity. essentialingredients.com This shear-thinning property facilitates ease of application, allowing a product that is thick in the container to spread easily. cosmeticsciencetechnology.comessentialingredients.com The degree of shear-thinning can be significant, as illustrated by rheological measurements showing a dramatic drop in viscosity with increasing shear rate.

Table 1: Illustrative Rheological Data of a this compound Gel This table presents hypothetical but representative data to illustrate the shear-thinning effect.

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

|---|---|

| 0.1 | 50 |

| 1 | 25 |

| 10 | 8 |

| 100 | 2 |

This behavior is critical in applications like nail lacquers, where the formulation must flow easily from the brush but then remain in place on the nail without dripping. rsc.org

Thixotropy is a time-dependent shear-thinning property. fiveable.me Formulations containing this compound not only decrease in viscosity under shear but also exhibit a gradual recovery of viscosity once the shear is removed. cosmeticsciencetechnology.comessentialingredients.com This phenomenon is due to the time it takes for the disordered platelets to rearrange and reform the three-dimensional gel network through Brownian motion and interparticle attractions. essentialingredients.comfiveable.me

The process of structural breakdown under shear and subsequent recovery at rest can be visualized using a rheological test that creates a hysteresis loop. rsc.orgfiveable.me In this test, the shear rate is steadily increased to a maximum value and then decreased back to the starting point. The viscosity measured during the decreasing shear phase is lower than that measured during the increasing shear phase, creating a loop. fiveable.me The area within this hysteresis loop represents the extent of thixotropy, indicating the degree of structural breakdown that has not yet recovered during the timeframe of the measurement. fiveable.me

The rate of structural recovery is a critical parameter. A rapid recovery is beneficial for preventing sagging or settling after application, while a delayed recovery can be engineered to allow for proper alignment of effect pigments or for the film to level before setting. elementis.com The hydrogen bonds that form the network are relatively weak and can be easily disrupted by shear, but they also reform rapidly when the system is at rest, increasing the viscosity of the applied coating. cir-safety.org

Yield Stress Determination and Interpretation

Yield stress is the minimum shear stress that must be applied to a material to initiate flow. googleapis.com Below the yield stress, the material behaves like a solid, and above it, it behaves like a liquid. This compound imparts a significant yield stress to formulations, which is fundamental to their stability. ulprospector.comcosmeticsciencetechnology.com

The presence of a yield stress means that the formulation can support the weight of suspended particles (e.g., pigments, actives) against the force of gravity, preventing them from settling over time. ulprospector.comcosmeticsciencetechnology.com This is a direct result of the strength of the internal gel network at rest.

The gel network formed by this compound platelets is held together by relatively weak, non-covalent interactions, primarily hydrogen bonds and van der Waals forces. cir-safety.org When an external stress is applied that exceeds the yield stress of the system, this associated structure begins to disintegrate.

The disintegration process involves the breaking of these inter-platelet bonds and the delamination of the tactoids. cosmeticsciencetechnology.com As the shear force increases, the platelets, which were in a random, "house-of-cards" arrangement, are forced to align in the direction of the flow. essentialingredients.com This alignment minimizes the interaction between platelets and drastically reduces the internal resistance to flow, observed as a sharp drop in viscosity. The energy input from the shear force overcomes the attractive forces holding the network together, leading to a transition from a solid-like (gel) to a liquid-like (sol) state.

The yield stress imparted by this compound is directly linked to the high viscosity of the formulation at rest (or at very low shear rates). ulprospector.com This high resting viscosity is a manifestation of the strength of the internal gel structure. A higher yield stress correlates with a more robust network, which is more effective at immobilizing the liquid phase and any suspended particles.

This property is crucial for long-term formulation stability in several ways:

Suspension of Solids : It prevents the settling of pigments in color cosmetics, actives in creams, and opacifiers in lotions. specialchem.commakingcosmetics.com

Emulsion Stabilization : By thickening the continuous phase of an emulsion, it prevents the dispersed droplets from moving, colliding, and coalescing, thus preventing phase separation (syneresis). elementis.comcosmeticsciencetechnology.com

The ability to create a high yield stress and resting viscosity that can be temporarily overcome by shear (shear-thinning) and then recover (thixotropy) makes this compound a highly versatile and effective rheological modifier for ensuring the stability and desired application properties of a wide range of products. cosmeticsciencetechnology.comavenalab.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Stearalkonium Chloride |

| Propylene Carbonate |

| Ethanol |

| Cyclomethicone |

| Disteardimonium Hectorite |

| Hectorite |

| Lauryl PEG/PPG-18/18 Dimethicone |

| Olea Europaea (Olive) Fruit Oil |

Influence of Formulation Variables on Rheological Profile

The rheological characteristics of this compound dispersions are not intrinsic properties of the material alone; they are profoundly influenced by several formulation variables. The concentration of the organoclay, the presence and type of polar activators, and the processing parameters such as time and temperature all play critical roles in the development of the final rheological profile.

The concentration of this compound in a formulation has a direct and predictable relationship with its rheological effects, particularly viscosity and thixotropic behavior. As an effective rheological additive, increasing its concentration generally leads to a proportional increase in the viscosity of the system. essentialingredients.com This is due to the formation of a more robust three-dimensional gel network by the clay platelets at higher concentrations.

Typical usage levels vary depending on the desired outcome and the nature of the formulation. For cosmetic applications, addition levels can range from 0.25% to 3.0% by weight of the total formulation. activeman.inelementis.com In some systems, concentrations between 2.5% and 10.0% are employed to achieve significant thickening and good suspension of particles. essentialingredients.com For stabilizing emulsions, particularly the oil phase, recommended use levels are often in the range of 3.0% to 5.0%. essentialingredients.com In certain single-phase systems requiring high thermal stability, the concentration might be increased to as much as 10.0-25.0%. essentialingredients.com The increase in concentration not only builds viscosity but also enhances the thixotropic nature of the system, improving anti-settling properties for pigments and other suspended solids. google.comresearchgate.net

Table 1: Typical Concentration Ranges of this compound and Their Rheological Effect

| Concentration Range (% w/w) | Primary Rheological Effect | Typical Application |

| 0.25% - 3.0% | General viscosity control, suspension | Cosmetics, Nail Lacquer activeman.inelementis.comgoogle.com |

| 2.5% - 5.0% | Oil phase thickening, emulsion stability | Creams, Lotions essentialingredients.com |

| 2.5% - 10.0% | Significant thickening, particle suspension | Color Cosmetics, Sunscreens essentialingredients.commakingcosmetics.com |

For this compound to function effectively as a rheological modifier, the addition of a polar activator is essential. elementis.comelementis.com this compound is an organoclay, meaning its platelets are coated with organic molecules (stearalkonium cations) to make it compatible with organic (oil) phases. essentialingredients.com However, for these platelets to separate from each other (delaminate) and form the desired gel network, a small amount of a high-polarity substance is required. elementis.com

Commonly used polar activators include Propylene Carbonate and short-chain alcohols like Ethanol. google.comessentialingredients.com The mechanism involves the polar activator being drawn into the spaces between the stacked organoclay platelets. This process helps to overcome the van der Waals forces holding the platelets together, promoting swelling and delamination. This separation exposes the platelet edges and facilitates the formation of a three-dimensional structure held together by hydrogen bonding, which is responsible for the viscosity increase and thixotropic behavior. essentialingredients.comelementis.com

The activation process typically involves dispersing the this compound powder into the oil phase under high shear, followed by the addition of the polar activator while maintaining agitation. activeman.inelementis.com This ensures the activator is efficiently incorporated, leading to optimal delamination and gel structure development. elementis.com Pre-activated dispersions, often sold as gels (e.g., in Caprylic/Capric Triglyceride with Propylene Carbonate), simplify the formulation process by providing the this compound in its fully activated form. makingcosmetics.comatamanchemicals.comcmstudioplus.com

While "hydration" typically refers to the uptake of water, in the context of organoclays like this compound, the analogous process is the dispersion and activation within an organic solvent system, which is influenced by processing time and temperature. These parameters are crucial for achieving the full rheological potential of the additive.

The manufacturing process for organoclay derivatives involves mixing the raw clay (hectorite) in water at elevated temperatures, typically between 50°C and 70°C, before the cation exchange reaction. cir-safety.org When incorporating this compound powder into a formulation, a period of high-shear mixing is necessary to ensure proper dispersion of the particles. elementis.com Some manufacturing procedures for finished goods recommend heating the oil phase containing the organoclay to facilitate this dispersion and activation process. For example, some processes involve heating the phase to between 70-75°C. essentialingredients.com In a study developing a nail polish suspension, the activator was added and mixed for 15 minutes at 60°C to form the desired gel structure. researchgate.net

The combination of adequate mixing time, shear energy, and appropriate temperature ensures the complete delamination and networking of the clay platelets, leading to reproducible and stable viscosity. atamankimya.com Conversely, insufficient time or energy can result in incomplete activation, leading to lower-than-expected viscosity and poor stability. Both cold and hot processing methods can be used, but the conditions must be optimized for the specific system. makingcosmetics.comessentialingredients.com

Advanced Rheological Characterization Techniques

To fully understand and quantify the behavior of this compound systems, advanced rheological characterization techniques are employed. These methods go beyond simple viscosity measurements to provide detailed insights into the material's flow properties and internal structure.

Rotational rheometry is a fundamental technique used to measure the viscosity of a fluid as a function of applied stress or shear rate. scispace.com For a this compound system, this method is used to generate a flow curve, which plots viscosity against an increasing shear rate. These systems typically exhibit shear-thinning behavior, meaning their viscosity decreases as the shear rate increases. essentialingredients.comessentialingredients.com This occurs because at rest, the clay platelets form a disordered, high-viscosity network. essentialingredients.com As shear is applied, the platelets align in the direction of flow, reducing flow resistance and thus lowering the viscosity. essentialingredients.com

Furthermore, rotational rheometry can characterize the thixotropy of the system by generating a hysteresis loop. essentialingredients.com This is achieved by first ramping the shear rate up and then ramping it back down. For a thixotropic fluid, the downward curve will show lower viscosity at any given shear rate than the upward curve. This loop indicates that the structure, once broken down by shear, takes time to recover. essentialingredients.com This shear-thinning and thixotropic behavior is highly desirable in applications like cosmetics and coatings, as it provides high viscosity at rest to suspend pigments and provides stability, but thins upon application for smooth spreading. elementis.comatamankimya.com

Oscillatory rheology is a non-destructive technique that provides deep insight into the viscoelastic nature of a material by probing its structure at rest. numberanalytics.com In this method, a small, oscillating (sinusoidal) strain or stress is applied to the sample, and the resulting stress or strain response is measured. numberanalytics.comanton-paar.com This response is resolved into two key parameters: the storage modulus (G') and the loss modulus (G''). anton-paar.com

Storage Modulus (G') : Represents the elastic (solid-like) component of the material. It quantifies the energy stored and recovered per cycle of oscillation and is a measure of the structure or rigidity of the gel network. numberanalytics.comresearchgate.net

Loss Modulus (G'') : Represents the viscous (liquid-like) component. It quantifies the energy dissipated as heat per cycle and is related to the material's ability to flow. numberanalytics.comresearchgate.net

For a well-structured this compound gel, the storage modulus (G') is typically significantly larger than the loss modulus (G'') in the linear viscoelastic region (LVER). researchgate.net This G' > G'' relationship is characteristic of a soft solid or gel, confirming the presence of a stable, three-dimensional network. researchgate.net Oscillatory tests, such as a strain or stress sweep, can be used to determine the LVER and the yield stress—the point at which the network structure begins to break down and the material starts to flow, often identified where G' and G'' cross over. researchgate.nettainstruments.com These measurements are invaluable for quantifying formulation stability, texture, and suspension capabilities. elementis.com

Extensional Rheology in Complex Fluid Formulations

The extensional rheology of formulations containing this compound is a critical factor in product performance during processes involving strong deformational flows, such as dispensing, spraying, and application. rsc.org Unlike shear rheology, which characterizes fluid response to rotational forces, extensional rheology describes the resistance of a fluid to stretching.

In complex formulations like nail lacquers, where this compound acts as a suspending agent, the extensional viscosity is a key parameter. rsc.org Research using dripping-onto-substrate (DoS) rheometry on commercial nail lacquers has revealed that these systems exhibit extensional thinning, where the extensional viscosity decreases as the rate of deformation increases. rsc.org A significant finding is that even when formulations have comparable shear rheology profiles, their extensional responses and pinching dynamics can be distinctly different. rsc.org

A notable observation is that while both shear and extensional viscosities tend to decrease with the rate of deformation, the extensional viscosity can be nearly an order of magnitude greater than the high shear rate viscosity. rsc.org At the highest deformation rates, the extensional viscosity may appear to become rate-independent. rsc.org This elevated extensional viscosity is crucial for controlling dripping and ensuring a clean application, preventing the fluid from breaking up into droplets too easily. The characterization of the extensional rheology provides essential data for designing and optimizing multi-component formulations for better processing and application. rsc.org

Table 1: Comparative Rheological Behavior in Formulations Containing this compound

| Rheological Parameter | Observation | Significance in Formulation | Source |

|---|---|---|---|

| Shear Viscosity | Decreases with increasing shear rate (Shear Thinning). | Allows for easy application under the high shear of brushing or spreading. | rsc.org |

| Extensional Viscosity | Decreases with increasing deformation rate (Extensional Thinning). | Controls dripping and stringing during application and dispensing. | rsc.org |

| Comparative Viscosity | Extensional viscosity is significantly higher (nearly 10x) than high shear rate viscosity. | Provides structure at rest and during extension (e.g., pulling a brush from a bottle) while allowing for low viscosity during high-shear application. | rsc.org |

Rheological Synergy with Other Polymeric and Colloidal Thickeners

This compound, an organoclay, is frequently used in combination with other rheological modifiers to achieve a desired texture, stability, and performance profile that cannot be obtained with a single agent. The interaction between the platelet-like structure of the hectorite clay and the polymeric chains of other thickeners can lead to synergistic effects, resulting in enhanced viscosity, yield stress, and suspension properties. cargill.com

Xanthan Gum: The interaction between clay-based thickeners and xanthan gum is often synergistic. alfa-chemistry.com Xanthan gum, a high-molecular-weight polysaccharide, forms a helical structure in solution that contributes to a high yield value and strong shear-thinning behavior. redalyc.org When combined with the dispersed platelet network of this compound, the two systems can interact to create a more robust and efficient three-dimensional network. This synergy can lead to a significant increase in viscosity and suspension efficiency compared to the individual components at the same concentration. cargill.comunirioja.es This enhanced network is particularly effective at suspending particles and stabilizing emulsions. cargill.com

Carboxymethylcellulose (CMC): Similar to xanthan gum, CMC is an anionic cellulose (B213188) derivative. The interaction between magnesium aluminum silicate (B1173343) (a related hydrophilic clay) and sodium carboxymethyl cellulose is known to be strongly synergistic, providing high viscosity and yield value. alfa-chemistry.com While direct studies on this compound (a hydrophobically modified clay) and CMC are less common, the principles of interaction between clay platelets and cellulose polymers suggest potential for synergy. In water-based systems, combinations of hectorite clays (B1170129) with cellulose ethers are used to optimize stability and sag (B610663) resistance. specialchem.com

Carbomers: Carbomers are high-molecular-weight crosslinked polymers of acrylic acid. When neutralized, the polymer chains uncoil and swell, creating a significant thickening effect through chain entanglement. alfa-chemistry.com However, the interaction with clay-based thickeners can be complex. Magnesium aluminum silicate, for instance, generally shows limited compatibility with carbomers and may cause flocculation. alfa-chemistry.com This can be attributed to charge interactions between the anionic carbomer and the cationic sites on the clay surface, potentially disrupting the structure of both thickeners. Careful formulation, including adjustment of pH and order of addition, is necessary when attempting to combine these types of rheology modifiers.

Table 2: Conceptual Synergy Profile of this compound with Polymeric Thickeners

| Co-Thickener | Polymer Type | Typical Interaction with Clays | Resulting Rheological Effect | Source |

|---|---|---|---|---|

| Xanthan Gum | Anionic Polysaccharide | Synergistic | Enhanced viscosity, yield value, and suspension. | alfa-chemistry.comunirioja.es |

| Carboxymethylcellulose (CMC) | Anionic Cellulose Ether | Generally Synergistic | Increased viscosity and stability. | alfa-chemistry.comspecialchem.com |

| Carbomers | Anionic Crosslinked Polyacrylate | Potentially Incompatible | Risk of flocculation and viscosity loss. | alfa-chemistry.com |

The design of multi-component rheology modifier systems aims to achieve a specific combination of properties that a single additive cannot provide. The goal is to balance in-can stability (preventing settling of pigments and actives) with application properties (ease of spreading, desired feel, and sag resistance). specialchem.comelementis.com

The primary function of this compound in these systems is to provide thixotropy and excellent suspension at low shear rates, due to the house-of-cards structure formed by its platelets. specialchem.comacademie-sciences.fr However, it may not provide the desired viscosity at high shear rates or specific sensory attributes. This is where polymeric thickeners are introduced.

A common strategy involves:

Utilizing this compound for Suspension and Stability: The organoclay forms the primary network to prevent pigment settling and phase separation in emulsions. elementis.comspecialchem.com

Adding a Polymeric Thickener for Viscosity and Texture: A polymer like xanthan gum or a cellulose derivative can be added to build bulk viscosity, modify the flow curve, and enhance the sensory feel of the product. cargill.com

The selection and ratio of these components are critical. For example, in a cosmetic cream, this compound can provide the core stability for the oil phase, while a water-soluble polymer like xanthan gum controls the rheology of the aqueous phase, with both contributing to the final stability and texture of the emulsion. avenalab.comulprospector.com The design process requires careful consideration of compatibility, pH, polarity of the system, and the required shear-thinning profile to create a stable, aesthetically pleasing, and functional product. elementis.com

Colloidal and Dispersion Phenomena

Principles of Particle Suspension and Dispersion Stability

Stearalkonium hectorite (B576562) is a reaction product of hectorite clay and stearalkonium chloride. google.comcir-safety.org This modification transforms the naturally hydrophilic hectorite into a hydrophobic material, enabling its dispersion in organic and oil-based systems. chinabentonite.netrheologymodifiers.com Hectorite itself is a smectite clay characterized by a layered crystalline structure. ulprospector.comelementis.com

The stability of dispersions containing stearalkonium hectorite is largely attributed to the formation of a network structure. When properly dispersed, the individual platelets of the organoclay interact to form a "house of cards" structure. rheologymodifiers.comulprospector.com This network imparts a yield stress to the system, meaning a certain amount of force must be applied before the system will flow. This property is crucial for suspending particles and preventing them from settling over time.

The anti-settling and anti-sagging capabilities of this compound are direct consequences of its rheological control. krishanaenterprises.comelementis.com By creating a gel-like network at rest, it effectively traps and suspends pigments and other solid particles, preventing their sedimentation. corrosionpedia.combiosilico.vn This is particularly important in pigmented products like paints and cosmetics.

The shear-thinning nature of this compound gels is also a key factor. ulprospector.comelementis.com When a shear force is applied, such as during mixing or application, the "house of cards" structure breaks down, leading to a decrease in viscosity. This allows for easy application and uniform distribution of the product. Once the shear is removed, the structure rebuilds, and the viscosity increases, preventing sagging or running. ulprospector.com

| Property | Mechanism | Benefit |